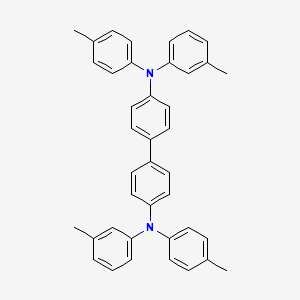

N,N'-Bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)-1,1'-biphenyl-4,4'-diamine

説明

N,N'-Bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)-1,1'-biphenyl-4,4'-diamine is a triarylamine-based compound structurally related to widely used hole transport materials (HTMs) such as TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine) and NPD (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine). Its molecular structure features a biphenyl core substituted with both 3-methylphenyl and 4-methylphenyl groups, distinguishing it from TPD (which has 3-methylphenyl and phenyl groups) and TPD-4 (which has 4-methylphenyl groups) . This substitution pattern is designed to optimize electronic properties and thermal stability for applications in organic light-emitting diodes (OLEDs) and related optoelectronic devices.

特性

IUPAC Name |

3-methyl-N-[4-[4-(4-methyl-N-(3-methylphenyl)anilino)phenyl]phenyl]-N-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2/c1-29-11-19-35(20-12-29)41(39-9-5-7-31(3)27-39)37-23-15-33(16-24-37)34-17-25-38(26-18-34)42(36-21-13-30(2)14-22-36)40-10-6-8-32(4)28-40/h5-28H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDHSLJTLVJHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=CC(=C5)C)C6=CC=CC(=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634719 | |

| Record name | N~4~,N~4'~-Bis(3-methylphenyl)-N~4~,N~4'~-bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261638-90-8 | |

| Record name | N~4~,N~4'~-Bis(3-methylphenyl)-N~4~,N~4'~-bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Copper-Catalyzed Ullmann-Type Amination

Method Overview:

This classical approach involves the coupling of dibromobiphenyl derivatives with substituted diphenylamines in the presence of copper powder and a strong base such as potassium hydroxide. The reaction is typically carried out in high-boiling hydrocarbon solvents under nitrogen atmosphere at elevated temperatures.

- Reactants: Dibromobiphenyl (e.g., 4,4'-dibromobiphenyl), 3-methyldiphenylamine, 4-methyldiphenylamine

- Catalyst: Copper powder (stoichiometric or catalytic amounts)

- Base: Potassium hydroxide (KOH)

- Solvent: Soltrol/70 (a C13-C15 hydrocarbon mixture), xylene, or other high-boiling solvents

- Temperature: 145–165 °C

- Time: 6–7.5 hours

- Atmosphere: Nitrogen or argon inert atmosphere

- The mixture of dibromobiphenyl, substituted diphenylamines, KOH, copper powder, and solvent is heated under nitrogen with stirring.

- After completion, the mixture is cooled, and inorganic solids are removed by filtration.

- The filtrate is treated with methanol or n-octane to induce crystallization.

- Further purification involves alumina filtration and recrystallization to yield a high-purity white crystalline product.

| Parameter | Details |

|---|---|

| Dibromobiphenyl | 500 g (1.6 moles) |

| 3-Methyldiphenylamine | 620 g (3.4 moles) |

| 4-Methyldiphenylamine | 50 g (0.3 mole) |

| Potassium hydroxide | 168 g (3 moles) |

| Copper powder | 122 g (1.76 moles) |

| Solvent | 224 mL Soltrol/70 |

| Temperature | 165 °C |

| Reaction time | 7 hours |

| Yield | Approximately 89–92% after purification |

| Purity | >95% (HPLC analysis) |

| Melting point | 168–170 °C |

- Variations using copper dichloride and 1,10-phenanthroline ligand in xylene at 145 °C for 7 hours have also been reported with similar yields and purity.

- The reaction mixture is often neutralized with acetic acid after completion to quench excess base.

Palladium-Catalyzed Buchwald-Hartwig Amination

Method Overview:

An alternative to copper catalysis involves palladium catalysts with phosphine ligands to facilitate amination at lower temperatures and with potentially better selectivity.

- Reactants: Dibromobiphenyl, 3-methyldiphenylamine, 4-methyldiphenylamine

- Catalyst: tris-(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

- Ligand: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

- Solvent: 10-crown-6-ether, m-xylene

- Temperature: Approximately 139 °C

- Time: 6–6.5 hours

- Atmosphere: Nitrogen

- The reaction mixture is stirred under nitrogen and heated to reflux.

- After reaction, the mixture is extracted with m-xylene and washed with water.

- Filtration through neutral alumina and recrystallization from n-octane yields the purified product.

| Parameter | Details |

|---|---|

| Dibromobiphenyl | 500 g (1.6 moles) |

| 3-Methyldiphenylamine | 620 g (3.4 moles) |

| 4-Methyldiphenylamine | 50 g (0.3 mole) |

| Pd2(dba)3 | 7.36 g (0.008 mole) |

| BINAP ligand | 5.0 g (0.008 mole) |

| Solvent | 2.4 L 10-crown-6-ether, 1 L m-xylene |

| Temperature | 139 °C |

| Reaction time | 6 hours |

| Yield | ~90–92% after purification |

| Purity | High purity white crystals |

| Melting point | 169–170 °C |

- This method offers milder conditions and can reduce byproduct formation.

- The use of crown ethers enhances solubility and catalyst activity.

Solvent-Free or Minimal Solvent Methods

Method Overview:

Some procedures omit aliphatic hydrocarbon solvents during the reaction phase, performing the amination in a melt of reactants and base, followed by solvent addition for purification.

- Reactants: 4,4'-diiodobiphenyl, 3-methyl-diphenylamine

- Base: Potassium hydroxide flakes

- Catalyst: Copper powder

- Temperature: 165 °C

- Time: 3 hours (melt phase)

- Post-reaction solvent: Soltrol/170 for filtration and crystallization

- Reactants and reagents are mixed and heated to form a two-phase melt.

- After reaction, hot Soltrol/170 is added to separate inorganic solids by filtration.

- The product crystallizes upon cooling.

- Purification involves alumina treatment and recrystallization.

| Parameter | Details |

|---|---|

| 4,4'-Diiodobiphenyl | 81.2 g (0.2 mole) |

| 3-Methyl-diphenylamine | 146.4 g (0.8 mole) |

| Potassium hydroxide flakes | 89.6 g (1.6 moles) |

| Copper powder | 80 g (1 mole) |

| Temperature | 165 °C |

| Reaction time | 3 hours (melt phase) |

| Yield | 89% after crystallization |

| Purity | >95% after alumina purification |

Additional Functionalization and Derivatization

In some advanced synthetic routes, the compound serves as an intermediate for further functionalization, such as forming imidazoline derivatives via reaction with imidazole and trifluoroacetic anhydride in acetonitrile under reflux for 1.5 hours, followed by hydrolysis in THF/HCl at 90 °C for 16 hours. These steps yield tetrasubstituted imidazoline products with high purity after filtration and solvent purification.

Summary Table of Preparation Methods

| Method | Catalyst & Ligand | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Copper-catalyzed Ullmann | Copper powder, KOH | Soltrol/70, xylene | 145–165 | 6–7.5 | 89–92 | >95 | Requires base neutralization, alumina purification |

| Pd-catalyzed Buchwald-Hartwig | Pd2(dba)3, BINAP | 10-crown-6-ether, m-xylene | 139 | 6–6.5 | ~90–92 | High | Milder conditions, crown ether enhances catalysis |

| Solvent-free melt | Copper powder, KOH flakes | None (melt), then Soltrol/170 | 165 | 3 | 89 | >95 | Melt phase reaction, solvent added post-reaction |

| Imidazoline derivatization | None (functionalization step) | Acetonitrile, THF | Reflux/90 | 1.5/16 | N/A | High | Post-synthesis modification step |

Research Findings and Notes

- The Ullmann-type copper-catalyzed amination remains a robust and widely used method for synthesizing N,N'-bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)-1,1'-biphenyl-4,4'-diamine due to its cost-effectiveness and scalability.

- Palladium-catalyzed methods provide better control over reaction selectivity and milder conditions but may involve higher catalyst costs.

- Purification by alumina filtration and recrystallization from n-octane or similar solvents is critical to achieving high purity suitable for electronic applications.

- Reaction monitoring by high-performance liquid chromatography (HPLC) is standard to determine reaction completion and product purity.

- The melting point range of the purified compound consistently falls between 168–170 °C, confirming product identity and purity.

化学反応の分析

Types of Reactions

N,N’-Bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)-1,1’-biphenyl-4,4’-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, and aminated products .

科学的研究の応用

Organic Electronics

TPD is primarily utilized as a hole transport layer in OLEDs. Its high hole mobility and stability make it suitable for enhancing the efficiency and longevity of these devices.

- OLEDs : TPD improves charge injection and transport, contributing to brighter displays with better color accuracy. Studies have shown that incorporating TPD into OLED structures leads to significant improvements in device performance, including increased luminance and reduced operational voltage .

Organic Photovoltaics

In OPVs, TPD acts as an HTM, facilitating efficient charge transport from the active layer to the electrode.

- Efficiency Enhancement : Research indicates that devices using TPD as an HTM exhibit higher power conversion efficiencies compared to those using traditional materials. This is attributed to TPD's favorable energy level alignment and high charge mobility .

Photodetectors

TPD has been explored in the fabrication of photodetectors due to its ability to absorb light and transport holes effectively.

- Performance Metrics : Devices utilizing TPD have demonstrated improved sensitivity and response times, making them suitable for applications in imaging and sensing technologies .

Chemical Sensors

The compound’s electronic properties allow it to be used in chemical sensors, particularly for detecting volatile organic compounds (VOCs).

- Detection Mechanism : TPD-based sensors leverage changes in electrical conductivity upon exposure to target gases, offering a sensitive detection method for environmental monitoring .

Case Study 1: OLED Performance

A study published in the Journal of Materials Chemistry investigated the use of TPD in OLEDs. The results indicated that devices incorporating TPD achieved a maximum external quantum efficiency of 20%, significantly higher than devices using conventional HTMs. The study highlighted the role of TPD's molecular structure in enhancing charge transport properties .

Case Study 2: OPV Efficiency

In research conducted on OPVs, TPD was integrated into the device architecture as an HTM. The findings revealed that the power conversion efficiency reached 12.5%, attributed to TPD's optimal energy levels and high hole mobility. This study underscores the potential of TPD in next-generation solar cells .

Summary Table of Applications

| Application | Role of TPD | Key Benefits |

|---|---|---|

| OLEDs | Hole Transport Layer | Increased luminance, reduced operational voltage |

| Organic Photovoltaics | Hole Transport Material | Higher power conversion efficiency |

| Photodetectors | Light Absorption & Charge Transport | Improved sensitivity and response times |

| Chemical Sensors | VOC Detection | Sensitive detection mechanism |

作用機序

The mechanism by which N,N’-Bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)-1,1’-biphenyl-4,4’-diamine exerts its effects is primarily through its interaction with molecular targets in optoelectronic devices. The compound’s electron-donor characteristics facilitate the transfer of electrons, enhancing the efficiency of devices like OLEDs and photovoltaic cells. The molecular pathways involved include the formation of charge-transfer complexes and the stabilization of excited states .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison:

- TPD : N,N'-Bis(3-methylphenyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine

- TPD-4 : N,N'-Bis(4-methylphenyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine

- NPD : N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine

Structural Insights :

- In contrast, TPD has 3-methylphenyl and phenyl groups, while TPD-4 has 4-methylphenyl groups. The 4-methyl substitution in TPD-4 improves molecular packing and thermal stability compared to TPD .

- Polymorphism and conformational disorder in TPD (observed via synchrotron studies) complicate charge transport, whereas the target compound’s mixed substituents may reduce such disorder .

Charge Transport and Device Performance

- Hole Mobility: TPD exhibits hole mobility of ~10⁻⁴ cm²/Vs, comparable to NPD (~10⁻⁴–10⁻³ cm²/Vs) . Reorganization energy (λh) directly impacts charge transfer rates. The target compound’s λh is unknown, but compounds with λh > 0.290 eV (e.g., λh = 0.328 eV in certain acridones) show reduced hole transfer rates compared to TPD .

- Device Applications: TPD-based OLEDs achieve external quantum efficiencies (EQEs) of ~4–5%, while NPD-based devices reach ~6–8% .

Thermal and Morphological Stability

- Methyl substituents generally enhance thermal stability by increasing molecular rigidity. TPD-4 (4-methyl) decomposes at ~350°C, outperforming TPD (~320°C) . The target compound’s mixed methyl groups may offer intermediate stability.

- Morphological stability in thin films is critical for OLED longevity. TPD’s tendency to crystallize under thermal stress is mitigated in NPD and spiro-OMeTAD . The target compound’s asymmetric structure could suppress crystallization.

生物活性

N,N'-Bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)-1,1'-biphenyl-4,4'-diamine, also known as bis[4-(3-methylphenyl)anilino]biphenyl, is a compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, structural properties, and effects on cellular systems.

- Molecular Formula : C₄₀H₃₆N₂

- Molecular Weight : 544.73 g/mol

- CAS Number : 261638-90-8

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 3-methyl and 4-methyl aniline derivatives under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Cytotoxicity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related biphenyl derivatives can induce apoptosis in cancer cells by activating both extrinsic and intrinsic apoptotic pathways .

The mechanism by which these compounds exert their cytotoxic effects often involves the generation of reactive oxygen species (ROS) and subsequent activation of cell death pathways. For example, one study highlighted that certain substituted biphenyl compounds could disrupt mitochondrial function, leading to increased ROS production and apoptosis .

Antimicrobial Activity

In addition to their anticancer properties, some derivatives of biphenyl compounds have demonstrated antimicrobial activity against Gram-positive bacteria. This suggests a broader range of biological applications for this compound in medical microbiology .

Case Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| Yeo et al. (2013) | Various Cancer Cell Lines | 10 - 30 | Induction of apoptosis through ROS generation |

| Ooi et al. (2015) | HeLa Cells | 25 | Activation of intrinsic apoptotic pathway |

| Recent Study on Biphenyl Derivatives | Staphylococcus aureus | 15 | Significant antibacterial activity observed |

Q & A

Q. What synthetic methodologies are commonly employed for N,N'-Bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD)?

The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination reactions. For example, aryl halides (e.g., brominated biphenyl derivatives) react with substituted anilines (3-methylphenyl and 4-methylphenyl amines) under palladium catalysis. Key parameters include temperature (80–120°C), ligand selection (e.g., Xantphos), and solvent (toluene or DMF). Reaction yields vary between 60–85%, depending on steric hindrance and purification methods (e.g., column chromatography or sublimation) .

| Synthetic Route | Catalyst | Yield | Reference |

|---|---|---|---|

| Ullmann coupling | Pd(OAc)₂ | 72% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃ | 82% |

Q. How is the purity and structural integrity of TPD validated in academic research?

Characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at 3- and 4-positions on phenyl rings). Key peaks include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₃₈H₃₄N₂; calc. 510.27 g/mol) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content are compared with theoretical values (<0.5% deviation) .

Q. What are the primary applications of TPD in organic electronics?

TPD is widely used as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its high hole mobility (~10⁻³ cm²/V·s) and tunable HOMO level (-5.2 eV) enable efficient charge injection and transport. In OLEDs, TPD reduces operating voltage by aligning energy levels between electrodes and emissive layers .

Advanced Research Questions

Q. How can researchers optimize TPD’s charge transport properties through structural modifications?

Systematic substitution on the phenyl rings alters electronic properties:

- Electron-donating groups (e.g., -OCH₃) raise HOMO levels, improving hole injection but reducing stability.

- Electron-withdrawing groups (e.g., -CF₃) lower HOMO levels, enhancing oxidative stability but increasing charge injection barriers. Computational modeling (DFT) predicts energy levels, while time-of-flight (TOF) measurements quantify mobility changes .

| Modification | HOMO (eV) | Hole Mobility (cm²/V·s) |

|---|---|---|

| Unmodified TPD | -5.2 | 1.2 × 10⁻³ |

| -OCH₃ derivative | -4.9 | 2.5 × 10⁻³ |

| -CF₃ derivative | -5.5 | 0.8 × 10⁻³ |

Q. What experimental strategies resolve contradictions in spectroscopic data for TPD derivatives?

Discrepancies in NMR or UV-Vis spectra often arise from conformational isomerism or impurities . Solutions include:

- Variable-temperature NMR: Identifies dynamic rotational isomers by observing peak coalescence at elevated temperatures.

- HPLC purification: Removes byproducts (e.g., mono-coupled intermediates) that cause extraneous peaks.

- X-ray crystallography: Provides definitive structural confirmation, resolving ambiguities in substituent orientation .

Q. How does solvent choice impact TPD’s performance in thin-film devices?

Solvent polarity and boiling point influence film morphology:

- Low-boiling solvents (e.g., chloroform): Enable rapid drying but may cause uneven crystallization.

- High-boiling solvents (e.g., chlorobenzene): Promote homogeneous films via slow evaporation, enhancing device efficiency. Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIXS) correlate solvent properties with film roughness and crystallinity .

Methodological Guidance

Q. What protocols ensure reproducibility in TPD-based OLED fabrication?

- Substrate cleaning: Treat ITO-coated glass with UV-ozone for 15 minutes to remove organic contaminants.

- Layer deposition: Spin-coat TPD (20–40 nm thickness) at 2000–3000 rpm, followed by thermal annealing (80°C, 30 min) under nitrogen.

- Device encapsulation: Use epoxy resin and glass lids to prevent moisture-induced degradation .

Q. How can researchers mitigate batch-to-batch variability in TPD synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。